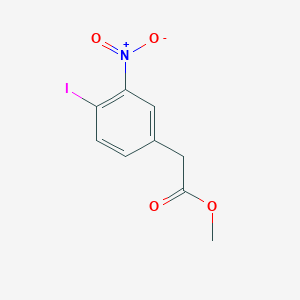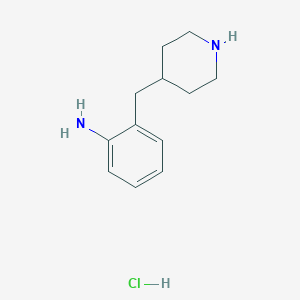
2-(Piperidin-4-ylmethyl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-4-ylmethyl)aniline hydrochloride is a chemical compound that features a piperidine ring attached to an aniline moiety via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylmethyl)aniline hydrochloride typically involves the reaction of 4-piperidinemethanol with aniline under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the hydrochloride salt. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidin-4-ylmethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary or secondary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aniline moiety.
Applications De Recherche Scientifique
2-(Piperidin-4-ylmethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Piperidin-4-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The aniline moiety can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Piperidin-4-ylmethyl)isoindolin-1-one hydrochloride
- 2-(Piperidin-4-ylmethyl)pyridine hydrochloride
- 2-(Piperidin-4-ylmethyl)benzamide hydrochloride
Uniqueness
2-(Piperidin-4-ylmethyl)aniline hydrochloride is unique due to its combination of a piperidine ring and an aniline moiety, which provides a versatile scaffold for chemical modifications
Propriétés
Formule moléculaire |
C12H19ClN2 |
|---|---|
Poids moléculaire |
226.74 g/mol |
Nom IUPAC |
2-(piperidin-4-ylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9,13H2;1H |
Clé InChI |
GEZPNQMILQIYNR-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CC2=CC=CC=C2N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


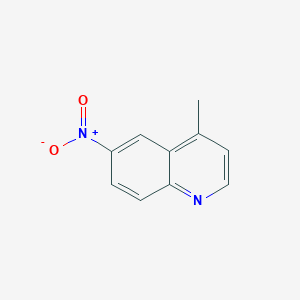
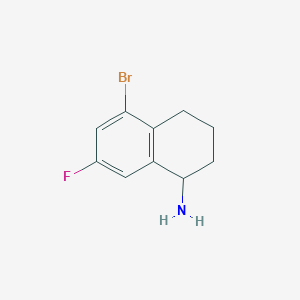
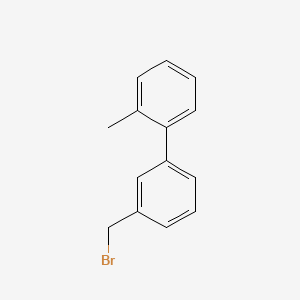
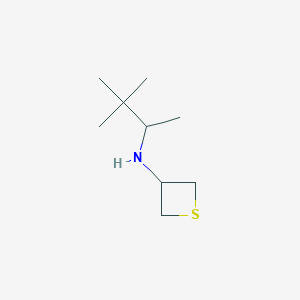
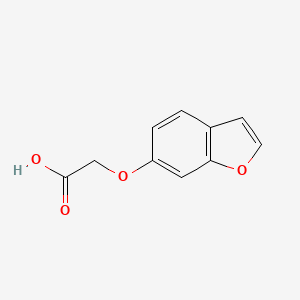
![1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13027037.png)
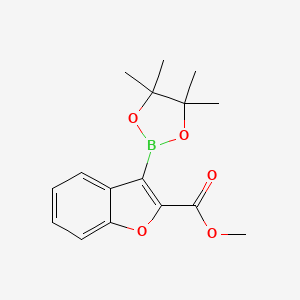
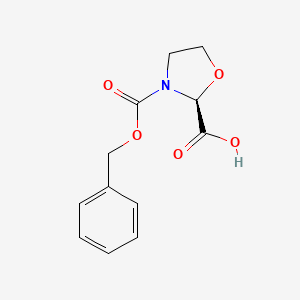
![(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13027050.png)
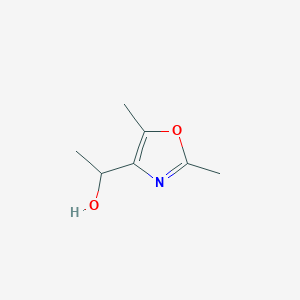
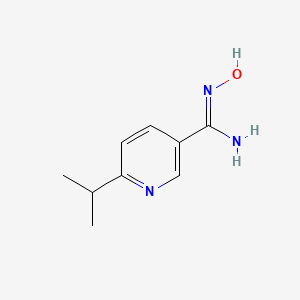
![Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B13027063.png)

